molecular formula C17H24O B14205397 4,8-Dimethyl-1-phenylnon-7-EN-1-one CAS No. 830341-95-2

4,8-Dimethyl-1-phenylnon-7-EN-1-one

Cat. No.: B14205397
CAS No.: 830341-95-2
M. Wt: 244.37 g/mol
InChI Key: GJUWIZVTHOSHHM-UHFFFAOYSA-N
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Description

4,8-Dimethyl-1-phenylnon-7-EN-1-one is an organic compound with the molecular formula C15H22O It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to a phenyl group and a non-7-en-1-one chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dimethyl-1-phenylnon-7-EN-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,8-dimethyl-1-nonene and benzaldehyde.

    Aldol Condensation: The key step in the synthesis is the aldol condensation reaction between 4,8-dimethyl-1-nonene and benzaldehyde in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate β-hydroxy ketone.

    Dehydration: The β-hydroxy ketone intermediate undergoes dehydration to form the final product, this compound. This step is typically carried out under acidic conditions or by using a dehydrating agent like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactors, followed by continuous dehydration processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethyl-1-phenylnon-7-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, forming 4,8-dimethyl-1-phenylnon-7-en-1-ol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4,8-Dimethyl-1-phenylnon-7-EN-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 4,8-Dimethyl-1-phenylnon-7-EN-1-one depends on its specific application. In general, the compound interacts with molecular targets through its carbonyl group and phenyl ring. These interactions can involve hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    4,8-Dimethyl-1-phenylnon-7-en-4-ol: A similar compound with an alcohol group instead of a ketone group.

    2,6-Dimethyl-9-phenylnona-2,6-diene: Another related compound with a different arrangement of double bonds and methyl groups.

Uniqueness

4,8-Dimethyl-1-phenylnon-7-EN-1-one is unique due to its specific structure, which combines a phenyl group with a non-7-en-1-one chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

830341-95-2

Molecular Formula

C17H24O

Molecular Weight

244.37 g/mol

IUPAC Name

4,8-dimethyl-1-phenylnon-7-en-1-one

InChI

InChI=1S/C17H24O/c1-14(2)8-7-9-15(3)12-13-17(18)16-10-5-4-6-11-16/h4-6,8,10-11,15H,7,9,12-13H2,1-3H3

InChI Key

GJUWIZVTHOSHHM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CCC(=O)C1=CC=CC=C1

Origin of Product

United States

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